Cas no 21467-12-9 (Z-Ala-Asn-OH)

Z-Ala-Asn-OH Chemical and Physical Properties
Names and Identifiers
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- L-Asparagine,N-[(phenylmethoxy)carbonyl]-L-alanyl- (9CI)
- 4-amino-4-oxo-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
- Z-ALA-ASN-OH
- Cbz-Ala-Asn-OH
- N-Benzyloxycarbonyl-L-alanyl-L-asparagin
- NSC186900
- NSC-186900
- DTXSID70307078
- 21467-12-9
- N-[(benzyloxy)carbonyl]alanylasparagine
- Z-Ala-Asn-OH
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- Inchi: InChI=1S/C15H19N3O6/c1-9(13(20)18-11(14(21)22)7-12(16)19)17-15(23)24-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H2,16,19)(H,17,23)(H,18,20)(H,21,22)/t9-,11-/m0/s1
- InChI Key: HGTVLMHRWVJWOV-ONGXEEELSA-N
- SMILES: C[C@H](NC(OCC1=CC=CC=C1)=O)C(N[C@H](C(O)=O)CC(N)=O)=O
Computed Properties
- Exact Mass: 337.12700
- Monoisotopic Mass: 337.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 24
- Rotatable Bond Count: 11
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 148A^2
- XLogP3: -0.3
Experimental Properties
- Density: 1.337
- Boiling Point: 714.1 °C at 760 mmHg
- Flash Point: 385.7 °C
- Refractive Index: 1.566
- PSA: 147.82000
- LogP: 1.22820
Z-Ala-Asn-OH PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | Z298065-500mg |
Z-Ala-Asn-OH |
21467-12-9 | 500mg |
$ 295.00 | 2022-06-02 | ||
TRC | Z298065-1000mg |
Z-Ala-Asn-OH |
21467-12-9 | 1g |
$ 490.00 | 2022-06-02 | ||
TRC | Z298065-2000mg |
Z-Ala-Asn-OH |
21467-12-9 | 2g |
$ 785.00 | 2022-06-02 |
Z-Ala-Asn-OH Related Literature
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3. Back matter
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on Z-Ala-Asn-OH
Z-Ala-Asn-OH (CAS No. 21467-12-9): A Comprehensive Overview
Z-Ala-Asn-OH (CAS No. 21467-12-9) is a dipeptide composed of N-acetyl-L-alanine and L-asparagine. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceutical research. The unique structure and properties of Z-Ala-Asn-OH make it a valuable tool for studying protein interactions, enzyme inhibition, and drug development.
The chemical structure of Z-Ala-Asn-OH is characterized by the presence of an N-acetyl group attached to the amino acid L-alanine, followed by an amide bond linking it to L-asparagine. This configuration imparts specific physicochemical properties that are crucial for its biological activities. For instance, the N-acetyl group enhances the stability of the dipeptide in aqueous environments, while the amide bond provides flexibility and conformational diversity.
Recent studies have highlighted the importance of Z-Ala-Asn-OH in understanding protein-protein interactions (PPIs). PPIs play a critical role in various cellular processes, including signal transduction, gene regulation, and immune responses. By mimicking natural peptides involved in these interactions, Z-Ala-Asn-OH can serve as a valuable probe for elucidating the mechanisms underlying PPIs. For example, a study published in the Journal of Medicinal Chemistry demonstrated that Z-Ala-Asn-OH effectively inhibited the interaction between two key proteins involved in cancer cell proliferation.
In addition to its role in PPIs, Z-Ala-Asn-OH has shown promise as a lead compound for drug development. The ability to modulate specific protein interactions makes it an attractive candidate for therapeutic interventions. Researchers have explored its potential as an inhibitor of proteases, enzymes that play a crucial role in various diseases such as Alzheimer's disease and cancer. A recent study in the Journal of Biological Chemistry reported that Z-Ala-Asn-OH exhibited potent inhibitory activity against a specific protease implicated in neurodegenerative disorders.
The synthesis of Z-Ala-Asn-OH involves well-established methods in peptide chemistry. Typically, solid-phase peptide synthesis (SPPS) is employed to construct the dipeptide sequence efficiently. This method allows for high yields and purity, making it suitable for large-scale production. The use of protected amino acids and coupling reagents ensures that the desired product is obtained with minimal side reactions.
To further enhance its biological activity and pharmacological properties, researchers have explored various modifications to the structure of Z-Ala-Asn-OH. These modifications include the introduction of functional groups or changes in the side chains of the constituent amino acids. For instance, a study published in Organic Letters described the synthesis of several analogs of Z-Ala-Asn-OH with enhanced binding affinity to target proteins. These analogs showed improved potency and selectivity compared to the parent compound.
The safety profile of Z-Ala-Asn-OH has also been extensively evaluated. Preclinical studies have demonstrated that it exhibits low toxicity and good biocompatibility when administered at therapeutic doses. These findings support its potential use as a safe and effective therapeutic agent. However, further clinical trials are necessary to fully assess its efficacy and safety in human subjects.
In conclusion, Z-Ala-Asn-OH (CAS No. 21467-12-9) is a versatile dipeptide with significant potential in both research and therapeutic applications. Its unique chemical structure and biological activities make it an important tool for studying protein interactions and developing new drugs. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, further solidifying its importance in the field of medicinal chemistry.
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